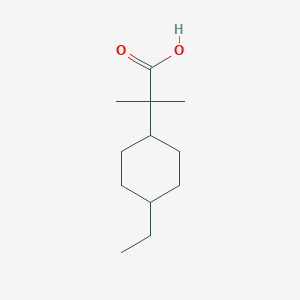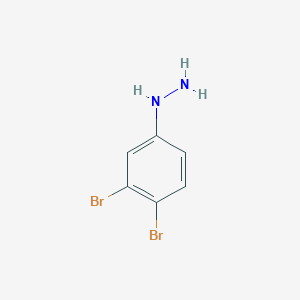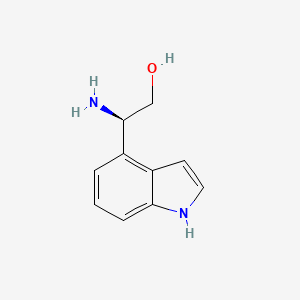
(R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with indole or its derivatives.
Functionalization: Introduction of the amino and hydroxyl groups can be achieved through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the hydroxyl group can be introduced through oxidation reactions.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using chiral catalysts to ensure the desired enantiomer is produced.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.
High-Pressure Liquid Chromatography (HPLC): For the separation and purification of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form various amines.
Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its indole structure is similar to that of tryptophan, making it a useful tool in protein studies.
Medicine
In medicine, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is explored for its potential therapeutic applications, including as an antidepressant, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both amino and hydroxyl groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m0/s1 |
Clé InChI |
SKLQWNKIVMUKHY-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C2C=CNC2=C1)[C@H](CO)N |
SMILES canonique |
C1=CC(=C2C=CNC2=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)

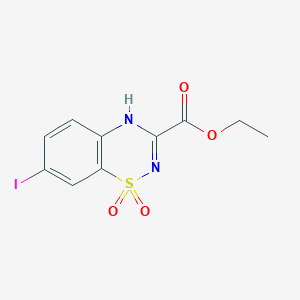
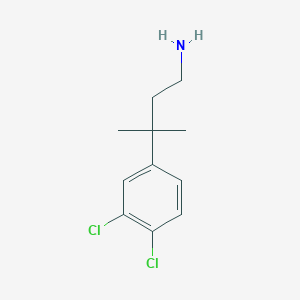
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)

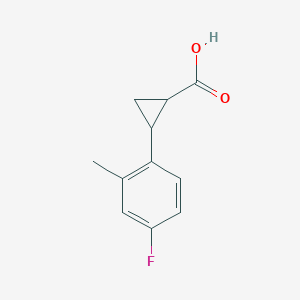
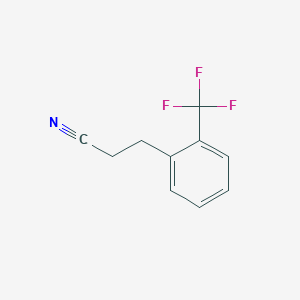
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
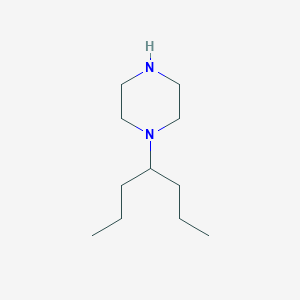
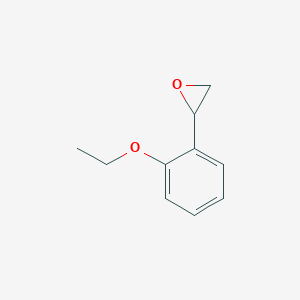
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)
